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molecular formula C9H10N4O B8748094 2-Morpholin-4-yl-pyrimidine-4-carbonitrile

2-Morpholin-4-yl-pyrimidine-4-carbonitrile

Cat. No. B8748094
M. Wt: 190.20 g/mol
InChI Key: BPCMRIKSZVZVFS-UHFFFAOYSA-N
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Patent
US08063065B2

Procedure details

A solution of 2-morpholin-4-yl-pyrimidine-4-carbonitrile (0.28 g, 1.47 mmol) in MeOH and 28% aqueous ammonia hydroxide (2.0 mL, 1.40 mmol) was hydrogenated over Raney-Ni catalyst using a continuous flow apparatus (conditions: 1 mL/minute, 25° C., 10 bar). After 2 hours, the solvent was concentrated in vacuo. The residue was purified by silica gel chromatography eluting with 5% MeOH in CH2Cl2. The major fractions were combined and the solvent was concentrated in vacuo to afford the title compound.
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
ammonia hydroxide
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[N:12]=[C:11]([C:13]#[N:14])[CH:10]=[CH:9][N:8]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[OH-].N>CO.[Ni]>[N:1]1([C:7]2[N:12]=[C:11]([CH2:13][NH2:14])[CH:10]=[CH:9][N:8]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.28 g
Type
reactant
Smiles
N1(CCOCC1)C1=NC=CC(=N1)C#N
Step Two
Name
ammonia hydroxide
Quantity
2 mL
Type
reactant
Smiles
[OH-].N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a continuous flow apparatus (conditions: 1 mL/minute, 25° C., 10 bar)
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 5% MeOH in CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(CCOCC1)C1=NC=CC(=N1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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